7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

purity quality control procurement specification

7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1707378-86-6) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a [1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one core with a piperidine substituent at the 7-position. Its molecular formula is C₁₀H₁₃N₅O, molecular weight 219.24 g/mol, and the SMILES notation is O=C1NN=C2N1C=NC(N3CCCCC3).

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
Cat. No. B15056888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC3=NNC(=O)N3C=N2
InChIInChI=1S/C10H13N5O/c16-10-13-12-9-6-8(11-7-15(9)10)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,13,16)
InChIKeyHNDPIQMZTQFXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one – Core Identity and Procurement Baselines


7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1707378-86-6) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a [1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one core with a piperidine substituent at the 7-position. Its molecular formula is C₁₀H₁₃N₅O, molecular weight 219.24 g/mol, and the SMILES notation is O=C1NN=C2N1C=NC(N3CCCCC3) . This scaffold is under investigation in kinase inhibitor programs, most notably as a PIM kinase inhibitor chemotype [1].

Workflow
PIM kinase SAR probe
Selection
Triazolopyrimidine chemotype with N7 piperidine
Use Context
Patent‑guided hinge region optimization

Why 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one Cannot Be Replaced by Simple Analogs


The triazolo[4,3-c]pyrimidin-3(2H)-one chemotype displays steep structure–activity relationships (SAR) at the N7 position. Even conservative modifications—such as exchanging piperidine for pyrrolidine, 4-methylpiperidine, or 4-aminopiperidine—can lead to substantial shifts in target binding, isoform selectivity, and cellular potency. The piperidine moiety is not merely a solubility handle; it directly influences the electrostatic and steric complementarity with the kinase hinge region and the ribose pocket, as demonstrated by SAR models derived from 288 analogs in the PIM inhibitor patent family [1]. Consequently, substituting this compound with a close analog without side-by-side comparative biological data is likely to yield divergent pharmacological outcomes and compromise experimental reproducibility.

Target Compound 7‑(Piperidin‑1‑yl)‑[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one
vs.
Analog Substitution Pyrrolidine or 4‑methylpiperidine at N7 may shift electrostatic complementarity and isoform selectivity
Property at Risk Kinase hinge‑region steric/electrostatic fit
Observed Consequence Even conservative N7 modifications lead to divergent target binding in patent SAR models

7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one – Quantitative Differentiation Evidence


Vendor Purity Differentiation: 95% vs. ≥97% Baselines

When procuring 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one, the minimum purity specification varies between suppliers. AKSci lists the compound at 95% purity , while MolCore specifies a minimum of 98% (NLT 98%) and Chemenu offers 97% purity . This 2–3% difference in purity can be significant for sensitive biochemical assays where impurities may act as confounding inhibitors or fluorescence quenchers.

Vendor Purity
Head-to-head
Target 95% vs. comparator 97‑98%
Purity baseline may affect assay noise; higher purity reported by some suppliers
Verify COA; 2–3% impurity can confound sensitive biochemical readouts
purity quality control procurement specification

Molecular Identity Confirmation via CAS and SMILES

The compound is unambiguously identified by CAS 1707378-86-6 and the SMILES string O=C1NN=C2N1C=NC(N3CCCCC3) . This distinguishes it from closely related analogs such as 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1707571-53-6, SMILES O=C1NN=C2N1C=NC(N3CCCC3)) and 7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 921201-93-6) . The SMILES difference—piperidine vs. pyrrolidine or 4-methylpiperidine—can be used for unambiguous structure verification by NMR or mass spectrometry.

Structural Identity
Specification review
SMILES O=C1NN=C2N1C=NC(N3CCCCC3) distinguishes piperidine from pyrrolidine/4‑methyl analogs
Unambiguous identity verification via NMR or LC‑MS reduces mis‑order risk
Compare CAS 1707378‑86‑6 with 1707571‑53‑6 and 921201‑93‑6
identity verification chemical structure analytical chemistry

PIM Kinase Patent Family Context: Scaffold Placed in a Known Pharmacophore

The triazolo[4,3-c]pyrimidin-3(2H)-one core appears in the Amgen patent US 9,321,756, which discloses 288 azole-based PIM inhibitors [1]. Although the specific IC₅₀ of 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is not publicly disclosed, the patent's Activity Atlas model indicates that the N7 substituent strongly modulates electrostatic potential near the hinge-binding region [2]. This class-level inference places the piperidine analog within a well-characterized pharmacophore, whereas analogs with smaller (pyrrolidine) or bulkier (4-methylpiperidine) substituents may shift the electrostatic profile and reduce complementarity.

Patent SAR Context
Class‑level
Activity Atlas model (288‑compound set) places piperidine in favorable electrostatic region
Supports N7 optimization rationale; not a direct potency measurement
Qualitative inference from PIM‑1 patent data; requires experimental confirmation
PIM kinase patent SAR kinase inhibitor

Absence of Public Bioactivity Data: A Cautionary Procurement Signal

As of the search date, no quantitative biochemical IC₅₀, Kd, or cellular activity data for 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one were found in ChEMBL, BindingDB, or PubChem BioAssay [1]. By contrast, several other triazolopyrimidine analogs from the US 9,321,756 patent have publicly deposited IC₅₀ values (e.g., CHEMBL3394164, IC₅₀ = 1.0–1.5 nM on PIM-1) [2]. This absence does not imply inactivity, but it means that any procurement for biological screening must be accompanied by in-house validation; the compound cannot yet be selected based on pre-existing potency data.

Bioactivity Gap
Data to verify
No public IC₅₀/Kd in ChEMBL, BindingDB, or PubChem
Procurement must include in‑house validation; no pre‑existing potency anchor
Related triazolopyrimidines show sub‑nanomolar PIM‑1 activity; this analog unexplored
data gap risk assessment bioactivity annotation

7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one – Recommended Application Scenarios


Kinase Inhibitor Medicinal Chemistry – PIM-1 Lead Optimization

Given its placement within the Amgen PIM inhibitor patent landscape [1], the compound is best deployed as a starting scaffold for structure–activity relationship (SAR) exploration of the N7 position. Researchers can use the piperidine derivative as a reference point to systematically vary ring size, substitution, and heteroatom incorporation, leveraging the patent's Activity Atlas model to guide design [2].

Analytical Reference Standard for Triazolopyrimidine Identity Testing

The well-defined CAS number and SMILES, combined with vendor certificates of analysis specifying purity (95–98%) , make the compound suitable as a reference standard for HPLC or LC-MS identity confirmation when handling triazolopyrimidine libraries.

In-House Kinase Profiling with Explicit Caution

Because no public bioactivity data exist for this compound [3], procurement for broad-panel kinase profiling should be accompanied by internal positive and negative controls. The compound's value lies in its unexplored selectivity space; researchers willing to invest in characterization may uncover isoform-selective inhibition patterns not covered by annotated analogs.

Application
Selection Property
Validation Focus
PIM‑1 lead optimization SAR
Patent‑derived N7 substituent context
Electrostatic complementarity at hinge region
Triazolopyrimidine identity standard
Well‑defined CAS and SMILES fingerprint
HPLC/LC‑MS purity and identity confirmation
In‑house kinase profiling
Unexplored selectivity space
Internal positive/negative control benchmarking
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